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Compound of Interest

Compound Name: 5-Bromo-6-fluoro-1H-indazole

Cat. No.: B561171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of 5-Bromo-6-fluoro-1H-indazole, a key

heterocyclic building block in medicinal chemistry. This document details its chemical identity,

molecular structure, physical and chemical properties, and provides detailed experimental

protocols for its synthesis. Furthermore, it explores its significant application in the development

of novel therapeutics, particularly as a scaffold for kinase inhibitors and Transient Receptor

Potential A1 (TRPA1) antagonists. The information is presented to support and guide research

and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure
5-Bromo-6-fluoro-1H-indazole is a substituted indazole derivative with the Chemical Abstracts

Service (CAS) registry number 105391-70-6.[1] Its molecular structure consists of a bicyclic

system where a pyrazole ring is fused to a benzene ring, which is further substituted with a

bromine and a fluorine atom.

Molecular Formula: C7H4BrFN2[1][2]

Molecular Weight: 215.02 g/mol [1][2]

IUPAC Name: 5-bromo-6-fluoro-1H-indazole[2]
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Canonical SMILES: C1=C2C=NNC2=CC(=C1Br)F[2]

InChI Key: ZNNFNEIFQIAWNY-UHFFFAOYSA-N[3]

Molecular Structure:

Caption: Molecular structure of 5-Bromo-6-fluoro-1H-indazole.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-fluoro-1H-indazole is

presented in the table below. These properties are crucial for understanding its behavior in

various experimental and biological systems.

Property Value Reference

Appearance Off-white to light brown solid Generic

Boiling Point (Predicted) 332.2 ± 22.0 °C [1]

Density (Predicted) 1.861 g/cm³ [1]

Flash Point (Predicted) 154.7 ± 22.3 °C [1]

pKa (Predicted) 11.95 ± 0.40 Generic

XLogP3 2.3 [1]

Solubility

Soluble in most organic

solvents, such as alcohols and

ethers.

[4]

Experimental Protocols: Synthesis
The synthesis of 5-Bromo-6-fluoro-1H-indazole can be achieved through a two-step process

starting from 4-bromo-3-fluoro-2-methylaniline. The following protocols are detailed based on

patented synthetic methods.[5]
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Step 1: Synthesis of 1-(5-Bromo-6-fluoro-1H-indazol-1-
yl)ethanone
This intermediate is synthesized from 4-bromo-3-fluoro-2-methylaniline via a cyclization

reaction.

Reaction Scheme:

Experimental Procedure:

In a 1L four-necked flask, dissolve 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL of

toluene.

Heat the solution to 90°C.

Add 7.8 g of acetic acid.

Raise the temperature to 110°C and add 15.2 g of isoamyl nitrite dropwise, maintaining the

reaction temperature at 110°C.

The reaction is monitored by thin-layer chromatography (TLC). After completion

(approximately 2-5 hours), the reaction mixture is concentrated to dryness.

The residue is slurried with 200 mL of methanol and filtered.

The filter cake is dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Yield: Approximately 37.4% - 42.8%.[5]

Step 2: Synthesis of 5-Bromo-6-fluoro-1H-indazole
The final product is obtained by the deprotection of the acetyl group from the intermediate.

Reaction Scheme:

Experimental Procedure:
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Dissolve 1.58 g (6.15 mmol) of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone in a solvent

mixture of 20 mL of a 3M HCl aqueous solution and 4 mL of methanol.

Heat the reaction mixture to reflux at 90°C for 3 hours.

Upon completion of the reaction, cool the mixture to room temperature.

Adjust the pH to 10 with a 1 M NaOH aqueous solution. A colorless solid will precipitate.

Collect the solid by filtration and dry it under a vacuum to afford the target product, 5-bromo-
6-fluoro-1H-indazole.

Yield: 1.22 g (93%).

Analytical Data
The structural integrity and purity of synthesized 5-Bromo-6-fluoro-1H-indazole are confirmed

through various analytical techniques.

Analysis Type Data

¹H NMR (CDCl₃)
δ 9.0-10.20 (1H, br), 8.02 (1H, s), 7.97 (1H, d, J

= 6.4 Hz), 7.28 (1H, s)

¹³C NMR
Data can be obtained from suppliers upon

request.[3]

Mass Spectrometry
Data can be obtained from suppliers upon

request.[3]

HPLC
Purity analysis can be performed using standard

HPLC methods.[6]

Applications in Drug Discovery and Development
5-Bromo-6-fluoro-1H-indazole serves as a crucial building block in the synthesis of

pharmacologically active molecules, particularly in the domain of kinase inhibitors and ion

channel modulators.
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Scaffold for Kinase Inhibitors
The indazole core is recognized as a privileged scaffold in the design of kinase inhibitors due to

its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the

hinge region of the kinase domain. The bromo and fluoro substituents on the benzene ring of 5-
Bromo-6-fluoro-1H-indazole offer vectors for further chemical modifications to enhance

potency and selectivity against specific kinase targets.

Intermediate for TRPA1 Antagonists
This compound is utilized in the optimization and biological evaluation of

[(trifluoromethyl)phenyl]indazoles as antagonists of the Transient Receptor Potential A1

(TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel involved in pain,

inflammation, and respiratory conditions, making its antagonists promising therapeutic agents.

The development workflow for such antagonists is depicted below.
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Caption: Drug discovery workflow for TRPA1 antagonists utilizing the indazole scaffold.

Safety and Handling
5-Bromo-6-fluoro-1H-indazole is an organic compound with potential toxicity.[4] Appropriate

personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be

worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area,
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away from strong oxidizing agents. For detailed safety information, refer to the material safety

data sheet (MSDS) provided by the supplier.

Conclusion
5-Bromo-6-fluoro-1H-indazole is a valuable and versatile intermediate for the synthesis of

complex organic molecules with significant therapeutic potential. Its utility as a core scaffold in

the development of kinase inhibitors and TRPA1 antagonists highlights its importance in

modern drug discovery. This guide provides essential technical information to facilitate its use

in research and development, from synthesis to application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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